BTK Inhibitory Potency: A 10- to 15-Fold Reduction vs. Parent Ibrutinib Defines its Pharmacological Role
Dihydrodiol-Ibrutinib (PCI-45227) demonstrates significantly reduced BTK inhibitory activity compared to its parent compound, Ibrutinib. Studies consistently report an approximate 15-fold lower activity . One publication quantified this difference as a 10-fold reduction [1]. This differential potency is critical for understanding the overall pharmacodynamic effect of Ibrutinib therapy, as the metabolite contributes to the 'active moiety' despite its lower intrinsic activity.
| Evidence Dimension | BTK Inhibitory Activity (Fold-reduction compared to Ibrutinib) |
|---|---|
| Target Compound Data | Approximately 15-fold lower activity |
| Comparator Or Baseline | Ibrutinib |
| Quantified Difference | 15-fold reduction (or 10-fold reduction, depending on the assay) |
| Conditions | In vitro biochemical assays for BTK inhibition |
Why This Matters
This quantitative potency difference is essential for interpreting the contribution of the metabolite to the overall therapeutic effect and for distinguishing its analytical signal from the parent drug in activity-based assays.
- [1] van Hoppe, S., et al. (2018). P-Glycoprotein (MDR1/ABCB1) Restricts Brain Penetration of the Bruton's Tyrosine Kinase Inhibitor Ibrutinib, while Cytochrome P450-3A (CYP3A) Limits Its Oral Bioavailability. Molecular Pharmaceutics, 15(11), 5124–5134. https://doi.org/10.1021/acs.molpharmaceut.8b00702 View Source
